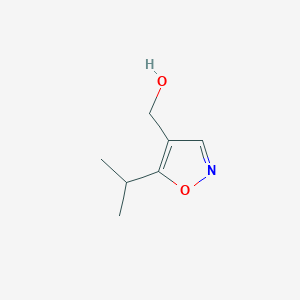

(5-Isopropylisoxazol-4-yl)methanol

説明

Structure

3D Structure

特性

IUPAC Name |

(5-propan-2-yl-1,2-oxazol-4-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2/c1-5(2)7-6(4-9)3-8-10-7/h3,5,9H,4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGUHMTOAHQJZED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=NO1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 5 Isopropylisoxazol 4 Yl Methanol

Established Synthetic Pathways to (5-Isopropylisoxazol-4-yl)methanol

The most direct methods for preparing this compound involve the chemical modification of a fully assembled isoxazole (B147169) ring system that already contains the necessary isopropyl substituent.

Reduction of 5-Isopropylisoxazole-4-carboxylate Ester Precursors

A primary and reliable method for the synthesis of this compound and its analogues is the reduction of the corresponding 5-isopropylisoxazole-4-carboxylate esters. This transformation selectively converts the ester functional group to a primary alcohol without affecting the isoxazole ring or other substituents.

The synthesis of a related compound, [3-(2,6-Dichlorophenyl)-5-isopropylisoxazol-4-yl]-methanol, has been documented via the reduction of its methyl carboxylate precursor. windows.netgoogle.com In a typical procedure, the ester, such as Methyl 3-(2,6-dichlorophenyl)-5-isopropylisoxazole-4-carboxylate, is dissolved in a suitable anhydrous solvent like tetrahydrofuran (B95107) (THF). windows.net A powerful reducing agent is then introduced to effect the conversion. Lithium aluminium hydride (LiAlH₄) is a commonly employed reagent for this type of reduction, effectively converting esters to primary alcohols. nih.gov

The general reaction scheme is as follows:

R-COOR' + [Reducing Agent] → R-CH₂OH

Where R is the (5-isopropylisoxazol-4-yl) moiety and R' is typically a methyl or ethyl group.

Table 1: Conditions for the Reduction of Isoxazole Esters

| Precursor | Reducing Agent | Solvent | Product |

|---|---|---|---|

| Methyl 3-(2,6-dichlorophenyl)-5-isopropylisoxazole-4-carboxylate windows.net | Not specified, but LiAlH₄ is typical | Dry THF | [3-(2,6-Dichlorophenyl)-5-isopropylisoxazol-4-yl]methanol |

Derivatization from Advanced Isoxazole Intermediates

Beyond the reduction of esters, this compound can be conceived through the derivatization of other advanced isoxazole intermediates. For instance, Δ²-isoxazolines can serve as precursors to fully aromatic isoxazoles through an oxidation step, often facilitated by reagents like manganese dioxide (MnO₂). researchgate.net An isoxazoline (B3343090) containing the required 5-isopropyl and a 4-formyl (aldehyde) group could be oxidized to the isoxazole-4-carbaldehyde, which can then be readily reduced to the target methanol (B129727) derivative using a milder reducing agent such as sodium borohydride (B1222165) (NaBH₄).

Another approach involves the functionalization of a pre-existing isoxazole. If a 4-unsubstituted 5-isopropylisoxazole were available, a formylation reaction (e.g., Vilsmeier-Haack reaction) could introduce the required aldehyde at the 4-position, followed by reduction to the alcohol.

Strategies for the Construction of the Isoxazole Nucleus Applied to Derivatives

The synthesis of the isoxazole ring itself is a cornerstone of obtaining substituted derivatives. These methods build the heterocyclic core from acyclic precursors, installing the desired substituents during the ring-forming process.

Cyclocondensation Approaches to Isoxazole Ring Formation

A classical and versatile method for constructing the isoxazole ring is through the cyclocondensation reaction of a 1,3-dicarbonyl compound with hydroxylamine (B1172632). youtube.com To generate a 5-isopropylisoxazole derivative, the 1,3-dicarbonyl precursor must contain the isopropyl group at the appropriate position.

For the synthesis of a 4-carboxy-5-isopropylisoxazole, the reaction would involve a β-ketoester bearing an isopropyl group, such as an alkyl 4-methyl-3-oxopentanoate, reacting with hydroxylamine hydrochloride. The reaction proceeds through initial formation of an oxime with one carbonyl group, followed by intramolecular cyclization onto the second carbonyl and subsequent dehydration to form the aromatic isoxazole ring. youtube.com The reaction conditions, particularly pH, can influence the regioselectivity of the final product. nih.gov

A related strategy involves the reaction of β-enaminoketones, such as 3-(dimethylamino)-1-arylprop-2-en-1-ones, with hydroxylamine hydrochloride in an aqueous medium. mdpi.com This method proceeds via a Michael addition, elimination of dimethylamine, and subsequent intramolecular cyclization to yield 5-arylisoxazoles. mdpi.com Adapting this to the target molecule would require a precursor like 1-(dimethylamino)-4-methylpent-1-en-3-one.

Table 2: Cyclocondensation Pathways to Isoxazole Derivatives

| Precursor 1 | Precursor 2 | Key Step | Product Type |

|---|---|---|---|

| 1,3-Dicarbonyl Compound youtube.com | Hydroxylamine | Imine formation, cyclization, dehydration | Substituted Isoxazole |

| Aryl 1,3-diketoester nih.gov | Hydroxylamine Hydrochloride | Cyclocondensation | 3,5-disubstituted Isoxazole Ester |

1,3-Dipolar Cycloaddition Reactions with Nitrile Oxides

The [3+2] cycloaddition between a nitrile oxide and an alkyne is one of the most effective and widely used methods for the regioselective synthesis of isoxazoles. nih.govresearchgate.netresearchgate.net This reaction involves the combination of a 1,3-dipole (the nitrile oxide) with a dipolarophile (the alkyne). youtube.com

To synthesize a 5-isopropylisoxazole derivative, the reaction would involve an alkyne bearing an isopropyl group, such as 3-methyl-1-butyne, and a nitrile oxide generated in situ. The nitrile oxide is typically formed from an aldoxime via oxidation or from a hydroximoyl chloride by dehydrochlorination with a base. nih.gov The reaction generally exhibits a high degree of regioselectivity, leading to the formation of 3,5-disubstituted isoxazoles. nih.govcdnsciencepub.com

Table 3: General 1,3-Dipolar Cycloaddition for Isoxazole Synthesis

| 1,3-Dipole Source | Dipolarophile | Conditions | Product Type |

|---|---|---|---|

| Nitrile Oxide (from aldoxime) nih.gov | Terminal Alkyne nih.gov | Base (e.g., Et₃N) | 3,5-disubstituted Isoxazole |

To improve reaction rates, yields, and conditions, transition-metal catalysts are often employed in 1,3-dipolar cycloadditions. Copper(I) salts are particularly prevalent catalysts for this transformation. organic-chemistry.org The copper-catalyzed reaction between a terminal alkyne and a source of the nitrile oxide provides highly reliable and broad-scope access to 3,4-disubstituted or 3,5-disubstituted isoxazoles. organic-chemistry.org

Recent advancements include the use of recyclable Cu/Al₂O₃ nanocomposite catalysts in solvent-free, mechanochemical (ball-milling) conditions, presenting a greener synthetic route. nih.gov This method allows for the reaction of terminal alkynes with hydroxyimidoyl chlorides to produce 3,5-isoxazoles in moderate to excellent yields. nih.gov Other catalytic systems, including those based on silver and gold, have also been developed for related isoxazole syntheses. organic-chemistry.org N-Heterocyclic carbenes (NHCs) have also been utilized to catalyze click-type cycloadditions of nitrile oxides with alkynes. rsc.org

Table 4: Examples of Catalyzed 1,3-Dipolar Cycloadditions for Isoxazole Synthesis

| Catalyst | Dipole Source | Dipolarophile | Conditions | Reference |

|---|---|---|---|---|

| Cu/Al₂O₃ | Hydroxyimidoyl Chlorides | Terminal Alkynes | Ball-milling, solvent-free | nih.gov |

| CuCl | Propargylamines (oxidized to oximes) | (Intramolecular) | Not specified | organic-chemistry.org |

Advancements in the Synthesis and Modification of this compound: A Chemical Perspective

The isoxazole ring is a fundamental five-membered heterocycle that serves as a critical structural motif in a multitude of pharmacologically active compounds. Its unique electronic properties and ability to participate in various chemical transformations have made it a privileged scaffold in medicinal chemistry and drug discovery. rsc.orgnih.gov This article delves into the synthetic methodologies and chemical transformations centered around a specific derivative, this compound, exploring the innovative strategies developed for its synthesis and subsequent functionalization.

The construction of the isoxazole core and its derivatives, such as this compound, has been a subject of intense research, leading to the development of diverse and efficient synthetic protocols. These methods range from traditional cycloaddition reactions to modern, environmentally conscious approaches.

Development of Metal-Free Synthetic Routes for Isoxazole Scaffolds

Historically, the synthesis of isoxazoles has often relied on metal-catalyzed reactions, particularly (3+2) cycloaddition reactions employing catalysts like copper(I) or ruthenium(II). researchgate.net However, concerns regarding the cost, toxicity, and difficulty in removing metal contaminants from the final products have spurred the development of metal-free alternatives. rsc.orgresearchgate.net These routes offer a more sustainable and economical approach to isoxazole synthesis.

One prominent metal-free strategy involves the 1,3-dipolar cycloaddition of nitrile oxides with alkynes. nih.govrsc.org This reaction can be promoted by various non-metallic reagents and conditions. For instance, hypervalent iodine reagents have emerged as powerful tools for the in situ generation of nitrile oxides from aldoximes, which then readily react with alkynes to form the isoxazole ring. bohrium.comarkat-usa.org This method avoids the use of heavy metals and often proceeds under mild conditions. arkat-usa.org

Furthermore, innovative approaches utilizing ultrasonication and microwave irradiation have been developed to accelerate metal-free isoxazole synthesis. rsc.org For example, a one-pot cascade reaction using DABCO as a catalyst under ultrasonication has been reported for the synthesis of isoxazole derivatives from ethyl nitroacetate (B1208598) and aromatic aldehydes. rsc.org Microwave-assisted synthesis has also proven effective, offering advantages such as reduced reaction times and improved yields. researchgate.net

| Catalyst/Reagent | Reaction Type | Key Features |

| Hypervalent Iodine Reagents | 1,3-Dipolar Cycloaddition | Metal-free, mild conditions. bohrium.comarkat-usa.org |

| DABCO (in Ultrasonication) | One-pot Cascade Reaction | Metal-free, accelerated reaction. rsc.org |

| Microwave Irradiation | 1,3-Dipolar Cycloaddition | Metal-free, rapid synthesis, high yields. researchgate.net |

Exploitation of Asymmetric 1,3-Dipolar Cycloadditions

The synthesis of enantiomerically pure isoxazole derivatives is of paramount importance, as the biological activity of chiral molecules often resides in a single enantiomer. Asymmetric 1,3-dipolar cycloadditions have become a cornerstone for achieving this goal, enabling the stereocontrolled construction of the isoxazole ring. researchgate.net

These reactions typically employ chiral catalysts or auxiliaries to induce enantioselectivity. Chiral ligands in combination with metal catalysts, although the focus is shifting away from metals, have been traditionally used. scielo.org.mx More recently, organocatalysis has gained significant traction. Chiral primary amines, for instance, have been used to catalyze the 1,3-dipolar cycloaddition between enones and nitrones, affording fused bicyclic isoxazolidine (B1194047) derivatives with high diastereo- and enantioselectivities. researchgate.net

The choice of dipolarophile and the reaction conditions are crucial for achieving high levels of stereocontrol. The use of chiral acrylamides as dipolarophiles, for example, can lead to high stereoselectivity due to conformational constraints. researchgate.net The development of these asymmetric methods provides access to a wide range of optically active isoxazole-containing compounds. acs.org

Oxidative Cyclization Sequences for Isoxazole Synthesis

Oxidative cyclization represents another powerful strategy for the synthesis of isoxazoles. organic-chemistry.org These methods often involve the formation of a key intermediate that undergoes a subsequent cyclization reaction under oxidative conditions.

A notable example is the one-pot synthesis of isoxazoles from propargylamines. acs.orgnih.gov This method involves the oxidation of the propargylamine (B41283) to the corresponding oxime, which then undergoes an intramolecular cyclization mediated by a copper catalyst to yield the isoxazole core. organic-chemistry.orgacs.orgthieme-connect.com While this specific example uses a metal catalyst, the underlying principle of oxidative cyclization can be adapted to metal-free systems.

Hypervalent iodine reagents have also been instrumental in mediating oxidative cycloaddition reactions for the synthesis of isoxazoles and their precursors, isoxazolines. bohrium.com These reagents can act as activating agents for various substrates, facilitating the cyclization process. bohrium.com For instance, an in-situ generated hypervalent iodine species can catalyze the oxidation of aldoximes to nitrile oxides, which then react with alkenes or alkynes to form isoxazolines or isoxazoles, respectively. organic-chemistry.org

Eco-Conscious and Green Chemistry Methodologies in Isoxazole Derivatization

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds, including isoxazoles. nih.govnih.gov These methodologies aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

One approach involves the use of environmentally benign solvents and catalysts. For example, the synthesis of 3-methyl-4-(hetero)aryl methylene (B1212753) isoxazole-5(4H)-ones has been achieved using an agro-waste-derived catalyst (Water Extract of Orange Fruit Peel Ash) in glycerol, a biodegradable solvent. nih.gov This method proceeds under solvent-free conditions, further enhancing its green credentials. nih.gov

Microwave-assisted synthesis is another key green chemistry technique that has been successfully applied to the synthesis of isoxazole derivatives. rsc.orgnih.gov This technology often leads to significantly shorter reaction times, higher yields, and increased product selectivity compared to conventional heating methods. nih.gov The combination of microwave irradiation with solvent-free conditions represents a particularly sustainable approach to isoxazole synthesis.

| Green Chemistry Approach | Key Features | Example |

| Agro-waste Catalyst | Use of renewable resources, biodegradable solvent. nih.gov | Synthesis of isoxazolones using Water Extract of Orange Fruit Peel Ash in glycerol. nih.gov |

| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, energy efficient. nih.gov | Synthesis of various isoxazole derivatives. rsc.orgnih.gov |

| Solvent-Free Conditions | Minimizes waste and use of hazardous solvents. nih.gov | Condensation reactions for isoxazole synthesis. nih.gov |

Enantioselective Synthesis and Chiral Resolution Techniques for Isoxazole Compounds

The production of single-enantiomer isoxazole compounds is crucial for pharmaceutical applications. This can be achieved through two primary strategies: enantioselective synthesis, which creates a specific enantiomer directly, and chiral resolution, which separates a racemic mixture into its constituent enantiomers. wikipedia.org

Enantioselective synthesis often relies on asymmetric catalysis, as discussed in the context of 1,3-dipolar cycloadditions. Organocatalysis has emerged as a powerful tool in this regard, with bifunctional thiourea (B124793) catalysts being used in the asymmetric 1,6-addition of pyrazol-5-ones to 3-methyl-4-nitro-5-alkenylisoxazoles to produce chiral compounds containing both isoxazole and pyrazole (B372694) moieties with high enantioselectivities. rsc.org Another strategy involves the use of chiral auxiliaries, which are temporarily incorporated into the molecule to direct the stereochemical outcome of a reaction and are subsequently removed.

Chiral resolution is a classical yet effective method for obtaining pure enantiomers. wikipedia.org This technique involves the separation of a racemic mixture, often by forming diastereomeric salts with a chiral resolving agent, which can then be separated by physical methods like crystallization. wikipedia.org For isoxazole derivatives, chromatographic techniques are widely employed. Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using chiral stationary phases, such as those based on polysaccharide derivatives like amylose (B160209) tris(3,5-dimethylphenylcarbamate), have been successfully used for the enantioseparation of isoxazole compounds. nih.govnih.gov

| Technique | Principle | Application to Isoxazoles |

| Enantioselective Synthesis | Direct formation of a single enantiomer using chiral catalysts or auxiliaries. rsc.org | Asymmetric 1,3-dipolar cycloadditions and organocatalytic reactions. scielo.org.mxrsc.org |

| Chiral Resolution (HPLC/SFC) | Separation of enantiomers in a racemic mixture using a chiral stationary phase. nih.gov | Separation of racemic isoxazole carboxamides and other derivatives. nih.govnih.gov |

| Diastereomeric Salt Crystallization | Formation of diastereomeric salts with a chiral resolving agent, followed by separation. wikipedia.org | A general method applicable to isoxazoles with acidic or basic functional groups. wikipedia.org |

Post-Synthetic Functionalization and Chemical Modifications of this compound

Once the isoxazole scaffold is constructed, further chemical modifications can be introduced to fine-tune its properties. Post-synthetic functionalization allows for the diversification of isoxazole derivatives, enabling the exploration of structure-activity relationships.

Regioselective Functionalization of the Isoxazole Ring System

The isoxazole ring possesses distinct reactive sites, and achieving regioselective functionalization is key to synthesizing specific target molecules. The direct functionalization of the C-H bonds of the isoxazole ring is a challenging but highly desirable transformation. rsc.org This can be achieved through transition metal-catalyzed cross-coupling reactions or C-H activation strategies. rsc.org However, the isoxazole ring can be sensitive to harsh reaction conditions, particularly basic conditions, which can lead to ring cleavage. rsc.org

A powerful strategy for regioselective functionalization involves the use of directing groups or pre-functionalized starting materials. For instance, the synthesis of 4,5-disubstituted, 3,4-disubstituted, and 3,4,5-trisubstituted isoxazoles has been achieved with high regioselectivity through the cyclocondensation of β-enamino diketones with hydroxylamine, where the regiochemical outcome is controlled by varying the reaction conditions and the structure of the substrate. rsc.org

Another approach involves the introduction of a functional group that can be selectively transformed. For example, 5-nitroisoxazoles can undergo nucleophilic aromatic substitution (SNAr) reactions, allowing for the regioselective introduction of various nucleophiles at the C-5 position. nih.gov This method provides a versatile route to a wide range of functionalized bis(isoxazoles). nih.gov The development of methodologies for the regioselective synthesis of isoxazoles bearing functional handles, such as boronic esters, further expands the possibilities for post-synthetic modification via cross-coupling reactions. acs.org

| Functionalization Strategy | Position(s) | Key Features |

| Cyclocondensation of β-enamino diketones | C-3, C-4, C-5 | High regiochemical control by varying reaction conditions and substrate. rsc.org |

| SNAr of 5-nitroisoxazoles | C-5 | Regioselective introduction of O, N, and S-nucleophiles. nih.gov |

| Transition Metal-Catalyzed Cross-Coupling | C-3, C-4, C-5 | Requires careful optimization to avoid ring cleavage. rsc.org |

| Use of Boronic Ester Functionalized Isoxazoles | C-4 or C-5 | Enables subsequent Suzuki-Miyaura cross-coupling reactions. acs.org |

Post-Synthetic Functionalization and Chemical Modifications of this compound

Chemical Transformations at the Hydroxymethyl and Isopropyl Moieties

The synthetic versatility of this compound is significantly enhanced by the reactivity of its hydroxymethyl and isopropyl functional groups. These moieties provide strategic points for molecular elaboration, allowing for the introduction of diverse structural features and the modulation of physicochemical properties. This section details the key chemical transformations that have been reported for these specific groups.

Transformations of the Hydroxymethyl Group

The primary alcohol of the hydroxymethyl substituent is a versatile handle for a variety of chemical modifications, including oxidation, etherification, and esterification.

The oxidation of the hydroxymethyl group to the corresponding aldehyde, (5-isopropylisoxazol-4-yl)carbaldehyde, is a fundamental transformation that opens avenues for further synthetic elaborations such as reductive amination and olefination reactions. A common and efficient method for this conversion involves the use of manganese dioxide (MnO₂) in a suitable organic solvent like dichloromethane (B109758) . Another effective oxidizing agent for this purpose is pyridinium (B92312) chlorochromate (PCC) nih.gov.

Further oxidation of the intermediate aldehyde or direct oxidation of the alcohol can yield the corresponding carboxylic acid, 5-isopropylisoxazole-4-carboxylic acid. This transformation is pivotal for the synthesis of amides and esters with a wide range of functionalities. While specific examples for the direct oxidation of this compound to the carboxylic acid are not extensively detailed in the reviewed literature, this is a standard transformation in organic synthesis. Conversely, the reduction of the corresponding carboxylate ester, methyl 3-(2,6-dichlorophenyl)-5-isopropylisoxazole-4-carboxylate, using a reducing agent like diisobutylaluminum hydride (DIBAL-H), has been shown to produce (3-(2,6-dichlorophenyl)-5-isopropylisoxazol-4-yl)methanol, demonstrating the feasibility of this oxidation state interconversion. acs.org

| Reactant | Reagent(s) | Product | Reference |

|---|---|---|---|

| This compound | Manganese Dioxide (MnO₂) | (5-Isopropylisoxazol-4-yl)carbaldehyde | |

| 5-Hydroxymethyl-3-methylisoxazole | Pyridinium Chlorochromate (PCC) | 5-Formyl-3-methylisoxazole | nih.gov |

| Methyl 3-(2,6-dichlorophenyl)-5-isopropylisoxazole-4-carboxylate | Diisobutylaluminum Hydride (DIBAL-H) | (3-(2,6-Dichlorophenyl)-5-isopropylisoxazol-4-yl)methanol | acs.org |

The hydroxyl group can readily undergo etherification to introduce a variety of substituents. This is often achieved under basic conditions through Williamson ether synthesis, where the alcohol is first deprotonated to form an alkoxide, which then acts as a nucleophile to displace a leaving group on another molecule. For instance, derivatives of this compound have been used to synthesize ethers by reacting the corresponding alkoxide with alkyl halides or other electrophiles. researchgate.netgoogle.com This strategy is crucial for linking the isoxazole core to other molecular fragments, as exemplified by the synthesis of nicotinamide (B372718) derivatives where the hydroxymethyl group forms an ether linkage. molaid.com

| Reactant 1 | Reactant 2 | Reaction Type | Product Type | Reference |

|---|---|---|---|---|

| This compound Derivative | Alkyl Halide/Electrophile | Williamson Ether Synthesis | Ether | researchgate.netgoogle.commolaid.com |

Esterification of the hydroxymethyl group is another common transformation, leading to the formation of esters which can act as prodrugs or modify the pharmacokinetic profile of the parent molecule. This can be achieved by reacting the alcohol with a carboxylic acid or its activated derivative (e.g., acid chloride, anhydride). An example of a related transformation involves the reaction of a similar isoxazole derivative bearing a carboxylic acid with methyl bromoacetate (B1195939) to form an ester, highlighting the utility of this functional group interconversion. researchgate.net

Furthermore, the hydroxyl group can be converted into a good leaving group, such as a mesylate or tosylate, by reaction with the corresponding sulfonyl chloride. This activated intermediate can then be displaced by a variety of nucleophiles. For instance, a similar system has been shown to undergo mesylation followed by nucleophilic substitution with an azide, demonstrating a pathway to introduce nitrogen-containing functionalities.

| Reactant 1 | Reactant 2 | Product Type | Reference |

|---|---|---|---|

| This compound | Carboxylic Acid / Acid Derivative | Ester | researchgate.net |

| This compound | Methanesulfonyl Chloride | Mesylate | |

| (5-Isopropylisoxazol-4-yl)mesylate | Sodium Azide | Azide |

Transformations of the Isopropyl Moiety

The isopropyl group attached to the isoxazole ring is generally considered to be chemically robust and less reactive compared to the hydroxymethyl group. The reviewed scientific literature does not provide specific examples of chemical transformations directly involving the isopropyl group of this compound under standard synthetic conditions. This substituent primarily contributes to the steric and lipophilic character of the molecule. It is plausible that under harsh conditions, such as strong oxidation or free-radical halogenation, the isopropyl group could be functionalized, but such transformations are not documented for this particular compound and could potentially compromise the integrity of the isoxazole ring. Therefore, in the context of the synthetic methodologies discussed, the isopropyl group is typically retained unmodified.

Advanced Spectroscopic and Analytical Characterization of 5 Isopropylisoxazol 4 Yl Methanol and Its Analogues

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis (¹H, ¹³C, 2D NMR Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. niscpr.res.in

¹H NMR Spectroscopy: The proton NMR spectrum of (5-Isopropylisoxazol-4-yl)methanol is expected to show distinct signals corresponding to each unique proton environment. The chemical shifts (δ) are influenced by the electron density around the proton, which is dictated by the molecular structure. The isopropyl group should give rise to a doublet for the six equivalent methyl protons and a septet for the single methine proton, a characteristic pattern resulting from spin-spin coupling. The methylene (B1212753) protons of the methanol (B129727) group are expected to appear as a singlet, or a doublet if coupled to the hydroxyl proton, while the hydroxyl proton itself often appears as a broad singlet, its chemical shift being sensitive to solvent, concentration, and temperature. rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. The isoxazole (B147169) ring itself is characterized by signals in the aromatic/heteroaromatic region. The chemical shifts of the C3, C4, and C5 carbons of the isoxazole ring are diagnostic and are influenced by the attached substituents. niscair.res.inacs.org The carbons of the isopropyl and methanol substituents will appear in the aliphatic region of the spectrum.

2D NMR Techniques: To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are utilized. Techniques such as Correlation Spectroscopy (COSY) are used to establish proton-proton coupling networks, for instance, confirming the connectivity between the methine and methyl protons of the isopropyl group. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on its attached proton.

Table 1: Predicted ¹H and ¹³C NMR Spectroscopic Data for this compound in CDCl₃

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |

| Isoxazole C3-H | ~8.2 - 8.5 | s | ~150 - 155 |

| Isoxazole C4 | - | - | ~110 - 115 |

| Isoxazole C5 | - | - | ~170 - 175 |

| -CH₂OH (Methylene) | ~4.6 - 4.8 | s | ~55 - 60 |

| -CH₂OH (Hydroxyl) | Variable (broad s) | bs | - |

| -CH(CH₃)₂ (Methine) | ~3.1 - 3.4 | sept | ~27 - 32 |

| -CH(CH₃)₂ (Methyl) | ~1.2 - 1.4 | d | ~21 - 24 |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Mode Assignment

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. niscpr.res.in

For this compound, the FT-IR spectrum would display several characteristic absorption bands. A prominent, broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group, with the broadening due to hydrogen bonding. nist.gov The aliphatic C-H stretching vibrations of the isopropyl and methylene groups are expected to appear just below 3000 cm⁻¹. The isoxazole ring itself gives rise to a series of characteristic absorptions. These include the C=N stretching vibration, typically observed in the 1570-1615 cm⁻¹ region, and various ring stretching modes (C=C, C-O, N-O) between 1000 and 1500 cm⁻¹. orientjchem.orgrjpbcs.comnih.gov The C-O stretching of the primary alcohol would be visible in the 1000-1075 cm⁻¹ range. rjpbcs.com

Table 2: Expected FT-IR Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3600-3200 (broad) | O-H Stretch | Alcohol (-OH) |

| 2975-2850 | C-H Stretch | Isopropyl, Methylene |

| ~1610 | C=N Stretch | Isoxazole Ring |

| ~1570 | C=C Aromatic/Ring Stretch | Isoxazole Ring |

| 1470-1350 | C-H Bend | Isopropyl, Methylene |

| ~1270 | C-N Stretch | Isoxazole Ring |

| ~1150 | N-O Stretch | Isoxazole Ring |

| ~1050 | C-O Stretch | Primary Alcohol |

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Pathway Studies

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound, providing confirmation of its elemental composition, and to study its fragmentation patterns, which can offer valuable structural clues. researchgate.net

For this compound (C₇H₁₁NO₂), high-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula by determining its exact mass (calculated monoisotopic mass: 141.0790 u). The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺˙) at m/z = 141.

The fragmentation of the molecular ion provides insight into the molecule's structure. Plausible fragmentation pathways for this compound include:

Loss of a methyl group: Cleavage of a methyl radical (•CH₃) from the isopropyl group to yield a stable secondary carbocation, resulting in a fragment at [M-15]⁺.

Loss of the hydroxyl group: Cleavage of a hydroxyl radical (•OH) to give a fragment at [M-17]⁺.

Loss of water: Elimination of a water molecule (H₂O) to give a fragment at [M-18]⁺˙.

Loss of the hydroxymethyl group: Cleavage of the •CH₂OH radical, resulting in a fragment at [M-31]⁺.

Cleavage of the isopropyl group: Loss of the isopropyl radical (•C₃H₇) to yield a fragment at [M-43]⁺.

Ring cleavage: Isoxazole rings can undergo characteristic fragmentation, often involving the loss of species like carbon monoxide (CO) or hydrogen cyanide (HCN) after initial side-chain cleavages. clockss.org

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Identity | Formula of Loss |

| 141 | [M]⁺˙ (Molecular Ion) | - |

| 126 | [M - CH₃]⁺ | •CH₃ |

| 123 | [M - H₂O]⁺˙ | H₂O |

| 110 | [M - CH₂OH]⁺ | •CH₂OH |

| 98 | [M - C₃H₇]⁺ | •C₃H₇ |

X-ray Crystallography for Definitive Solid-State Structural Elucidation

While NMR provides the definitive structure in solution, single-crystal X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state. This technique involves irradiating a single, well-ordered crystal with X-rays and analyzing the resulting diffraction pattern. The analysis yields a precise three-dimensional map of electron density within the crystal, from which the exact positions of all atoms can be determined.

For this compound, a successful crystallographic analysis would provide:

Definitive confirmation of connectivity: It would verify the substitution pattern on the isoxazole ring.

Precise geometric parameters: It would yield accurate measurements of all bond lengths, bond angles, and torsion angles.

Stereochemical information: It would reveal the preferred conformation of the isopropyl and methanol side chains relative to the isoxazole ring.

Intermolecular interactions: Crucially, it would identify how the molecules pack in the crystal lattice. The presence of the hydroxyl group makes the molecule a hydrogen bond donor and acceptor, and X-ray crystallography would reveal the specific hydrogen-bonding networks that stabilize the crystal structure.

Obtaining a crystal suitable for X-ray diffraction is a critical prerequisite and can often be a challenging step, requiring careful experimentation with various solvents and crystallization conditions.

Chromatographic Methods for Purification and Analytical Assessment (e.g., TLC, LC-MS)

Chromatographic techniques are indispensable for both the purification of synthesized compounds and the assessment of their purity.

Thin-Layer Chromatography (TLC): TLC is a rapid and simple method used to monitor the progress of a chemical reaction and to get a preliminary indication of product purity. beilstein-journals.org For this compound, a silica (B1680970) gel plate would be used as the stationary phase. The mobile phase would typically be a mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate). The compound's polarity, primarily due to the hydroxyl group, would dictate its retention factor (Rƒ), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. A pure compound should ideally appear as a single spot on the developed TLC plate.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a highly sensitive and powerful analytical technique that combines the separation capabilities of high-performance liquid chromatography (HPLC) with the detection power of mass spectrometry. researchgate.netresearchgate.net It is a primary method for determining the purity of a final compound.

A typical LC-MS analysis for this compound would involve:

Separation: The compound is injected onto a reversed-phase HPLC column (e.g., a C18 column). A gradient elution is performed, starting with a highly aqueous mobile phase (e.g., water with 0.1% formic acid) and gradually increasing the proportion of an organic solvent (e.g., acetonitrile (B52724) or methanol). nih.gov

Detection: As the compound elutes from the column at a characteristic retention time, it is introduced into the mass spectrometer. The MS detector confirms the identity of the eluting peak by its mass-to-charge ratio, which should correspond to the protonated molecule [M+H]⁺ (m/z 142.1) or other adducts. The purity of the sample is determined by integrating the area of the product peak relative to the total area of all observed peaks in the chromatogram.

Exploratory Research on the Chemical Reactivity and Synthetic Utility of 5 Isopropylisoxazol 4 Yl Methanol

Transformations Involving the Primary Alcohol Functionality

The primary alcohol group at the C4 position of (5-Isopropylisoxazol-4-yl)methanol is a key handle for synthetic modifications. Standard organic transformations can be applied to this functionality to introduce diverse chemical entities and to modulate the molecule's properties for various applications, including its use as a building block in medicinal chemistry.

Common reactions involving the primary alcohol include oxidation, esterification, and conversion into a leaving group for subsequent nucleophilic substitution. For instance, the alcohol can be converted to its corresponding mesylate. In a typical procedure, this compound is dissolved in a suitable solvent like dichloromethane (B109758) at 0°C, and treated with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction mixture is gradually warmed to room temperature, yielding the mesylate derivative which can be used for further substitutions. google.com

Furthermore, the relationship between the primary alcohol and its corresponding carboxylic acid is well-established. The synthesis of (3-(2,6-Dichlorophenyl)-5-isopropylisoxazol-4-yl)methanol has been achieved through the reduction of the corresponding methyl carboxylate using diisobutylaluminum hydride (DIBAL-H) in toluene. rsc.org This demonstrates the feasibility of the reverse reaction: the oxidation of the primary alcohol to the carboxylic acid, a common step in creating analogues or intermediates for further coupling reactions. General protection strategies for primary alcohols, such as the formation of a tert-butyldiphenylsilyl (TBDPS) ether, are also applicable to this molecule to shield the hydroxyl group during reactions at other sites of the molecule. mdpi.com

A summary of these transformations is presented below.

| Reaction Type | Reagents | Product | Reference |

| Mesylation | Methanesulfonyl chloride, Triethylamine | (5-Isopropylisoxazol-4-yl)methyl methanesulfonate | google.com |

| Oxidation | Standard oxidizing agents (e.g., PCC, DMP) | 5-Isopropylisoxazole-4-carbaldehyde | Implied by rsc.org |

| Protection | TBDPSCl, Imidazole | 4-((tert-Butyldiphenylsilyloxy)methyl)-5-isopropylisoxazole | mdpi.com |

Reactions at the Isopropyl Substituent

The chemical literature reviewed provides limited specific examples of reactions directly targeting the isopropyl substituent of this compound. The focus of synthetic studies involving this and structurally related compounds has predominantly been on the reactivity of the primary alcohol and the isoxazole (B147169) ring. While general methods for the functionalization of alkyl chains on aromatic rings exist, such as free-radical halogenation or oxidation under harsh conditions, their application to this specific molecule is not extensively documented. The reactivity of the isoxazole ring and the primary alcohol often provides more facile and selective pathways for molecular elaboration.

Ring-Opening and Rearrangement Chemistry of the Isoxazole Moiety

The isoxazole ring, characterized by a weak N-O bond, is susceptible to various ring-opening and rearrangement reactions, providing a powerful tool for synthetic chemists to transform the isoxazole core into other valuable chemical structures. These transformations can be induced by thermal, photochemical, or chemical means.

Reductive Ring-Opening: A significant reaction of the isoxazole moiety is its reductive cleavage. Molybdenum hexacarbonyl, Mo(CO)₆, in the presence of water, is used to mediate the reductive ring opening of isoxazoles to yield β-amino enones. thieme-connect.comthieme-connect.com This process involves the cleavage of the N-O bond. thieme-connect.com This enamine intermediate can then be hydrolyzed in situ to the corresponding 1,3-diketone. thieme-connect.comthieme-connect.com This transformation serves as a key step in converting isoxazoles, which can be considered as masked 1,3-dicarbonyl compounds, into other heterocyclic systems. thieme-connect.comnih.govbeilstein-journals.org

Photochemical Rearrangement: Under UV irradiation, the weak N-O bond of the isoxazole ring can undergo homolysis. acs.orgwikipedia.org This leads to the formation of a transient azirine intermediate, which can then rearrange to form an oxazole (B20620). wikipedia.org More complex photochemical processes can lead to the formation of highly reactive ketenimines via a skeletal rearrangement, which are valuable, isolable intermediates for further synthesis. acs.org

Other Rearrangements and Ring-Opening Reactions:

Boulton–Katritzky Rearrangement: This rearrangement has been observed in isoxazole-fused systems, such as isoxazolo[4,5-b]pyridines, leading to the formation of thieme-connect.combeilstein-journals.orgnih.govtriazole derivatives. beilstein-journals.org

Ring-Opening Fluorination: Electrophilic fluorinating agents like Selectfluor can induce a ring-opening fluorination of 4-substituted isoxazoles, yielding tertiary fluorinated α-cyanoketones under mild conditions. organic-chemistry.org

Base-Catalysed Rearrangements: In certain substituted isoxazoles, base-catalysed rearrangements can lead to ring transformation, such as the conversion of an isoxazole into an oxazole derivative via a process akin to a Beckmann rearrangement. rsc.org

Collision-Induced Dissociation: Mass spectrometry studies on isoxazole-containing compounds like valdecoxib (B1682126) have revealed novel rearrangement pathways involving intramolecular Sₙ2 reactions and cleavage of the N-O bond. nih.gov

| Reaction Type | Conditions/Reagents | Intermediate/Product | Reference |

| Reductive Ring-Opening | Mo(CO)₆, H₂O | β-Amino enone / 1,3-Diketone | thieme-connect.comthieme-connect.comnih.gov |

| Photochemical Rearrangement | UV irradiation | Azirine, Oxazole, Ketenimine | acs.orgwikipedia.org |

| Ring-Opening Fluorination | Selectfluor | α-Fluorocyanoketone | organic-chemistry.org |

| Boulton–Katritzky Rearrangement | Base | thieme-connect.combeilstein-journals.orgnih.govTriazole derivatives | beilstein-journals.org |

Applications in the Synthesis of Diverse Heterocyclic Systems

The ability to unmask the latent functionality within the isoxazole ring through cleavage and rearrangement reactions makes this compound and related structures valuable precursors for a wide array of other heterocyclic compounds.

Synthesis of Pyrazoles: One of the most prominent applications is the synthesis of pyrazoles. Following the molybdenum-mediated ring-opening of the isoxazole to a 1,3-diketone intermediate, treatment with hydrazine (B178648) or substituted hydrazines leads to the formation of substituted pyrazoles in a one-pot synthesis. thieme-connect.comthieme-connect.com This method allows for the creation of a wide range of pyrazole (B372694) derivatives. thieme-connect.com Photochemically generated ketenimine intermediates from isoxazoles can also be converted into pharmaceutically relevant pyrazoles. acs.org

Synthesis of Pyridines and Pyridazines: The enamine intermediates formed from the reductive ring-opening of isoxazoles can undergo intramolecular cyclization. For example, appropriately substituted isoxazoles can be converted into 4-oxo-1,4-dihydropyridine-3-carboxylates. nih.govbeilstein-journals.org Furthermore, isoxazole derivatives serve as starting materials for the synthesis of pyridazines and isoxazolopyridazines, which can be further transformed. nih.govresearchgate.netbibliotekanauki.pl

Synthesis of Triazoles: The versatility of the isoxazole ring extends to the synthesis of triazoles. The Boulton–Katritzky rearrangement of isoxazolo[4,5-b]pyridine (B12869654) arylhydrazones yields 3-hydroxy-2-(2-aryl thieme-connect.combeilstein-journals.orgnih.govtriazol-4-yl)pyridines. beilstein-journals.org Other strategies involve using isoxazole-containing building blocks in cycloaddition reactions to construct hybrid molecules featuring both isoxazole and 1,2,3-triazole rings. bohrium.commdpi.com Acid-switchable conditions can selectively produce either 5-CF₃-isoxazoles or 4-trifluoroacetyltriazoles from the same starting materials (CF₃-ynones and NaN₃), highlighting the close synthetic relationship between these two heterocycles. researchgate.net

Synthesis of Other Heterocycles: The reactivity of isoxazoles has also been harnessed to produce other heterocyclic systems, including:

Pyrroles and Pyrazines: Rhodium(II)-catalyzed reactions of isoxazoles with 1-sulfonyl-1,2,3-triazoles can be tuned to selectively synthesize either 4-aminopyrrole-3-carboxylates or pyrazine-2-carboxylates. acs.org

Oxazoles: Under specific thermal or photochemical conditions, isoxazoles can rearrange to form isomeric oxazoles. wikipedia.orgrsc.org

Fused Heterocyclic Systems: Domino reactions starting from isoxazole precursors have been developed to construct complex fused systems like pyrazole/isoxazole-fused naphthyridines. acs.org

| Starting Heterocycle | Transformation | Resulting Heterocycle | Reference |

| Isoxazole | Mo(CO)₆ ring-opening, then + Hydrazine | Pyrazole | thieme-connect.comthieme-connect.com |

| Isoxazole | Photochemical rearrangement, then reaction | Pyrazole | acs.org |

| Isoxazole | Mo(CO)₆ ring-opening, then cyclization | 4-Oxo-1,4-dihydropyridine | nih.govbeilstein-journals.org |

| Isoxazole Derivative | Reaction with Hydrazine Hydrate | Isoxazolopyridazine | bibliotekanauki.pl |

| Isoxazolo[4,5-b]pyridine | Boulton–Katritzky Rearrangement | thieme-connect.combeilstein-journals.orgnih.govTriazole-substituted Pyridine | beilstein-journals.org |

| Isoxazole | Rh(II)-catalyzed reaction with Triazole | Pyrrole or Pyrazine | acs.org |

| Isoxazole | Base-catalysed rearrangement | Oxazole | rsc.org |

Future Research Perspectives and Methodological Innovations for 5 Isopropylisoxazol 4 Yl Methanol

Development of Sustainable and Atom-Economical Synthetic Strategies

The principles of green chemistry are increasingly guiding the development of new synthetic routes, and the synthesis of isoxazoles is no exception. Future research will likely focus on moving away from traditional methods that may involve hazardous reagents or generate significant waste.

One promising avenue is the use of greener and more sustainable catalytic systems. For instance, the use of agro-waste-based catalysts, such as water extract of orange fruit peel ash (WEOFPA), has been shown to be effective for the synthesis of isoxazole (B147169) derivatives. nih.gov These methods often proceed under solvent-free conditions, significantly reducing the environmental impact. nih.gov Another approach involves the use of ultrasonic irradiation, which can accelerate reaction rates, improve yields, and reduce energy consumption, aligning with the principles of green chemistry. preprints.orgpreprints.orgelifesciences.org Such sonochemical methods can facilitate multi-component reactions and cyclizations under milder conditions, often eliminating the need for toxic catalysts. preprints.orgpreprints.orgelifesciences.org

Atom economy, a core principle of green chemistry, will be a major driver in the development of new synthetic strategies for (5-Isopropylisoxazol-4-yl)methanol. rsc.orgacs.org This involves designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. Copper-catalyzed cascade cyclization-migration processes and TBHP-induced iodocyclization with I2 are examples of atom-economical methods for constructing isoxazole and isoxazoline (B3343090) rings, respectively. acs.orgnih.gov The intramolecular ring-to-ring isomerization of substituted azirines also represents a 100% atom-economical approach to synthesizing certain heterocyclic systems. mdpi.com

| Synthetic Strategy | Key Advantages | Relevant Research Area |

| Agro-waste Catalysis | Eco-friendly, inexpensive, solvent-free conditions. nih.gov | Green Chemistry |

| Ultrasonic Irradiation | Faster reactions, higher yields, reduced energy consumption. preprints.orgpreprints.orgelifesciences.org | Sonochemistry |

| Atom-Economical Annulations | High atom economy, divergent synthesis possibilities. rsc.org | Catalysis |

| Deep Eutectic Solvents | Eco-friendly, recyclable, potential for continuous flow. acs.org | Sustainable Chemistry |

Integration of Automation and High-Throughput Experimentation in Discovery

The discovery and optimization of synthetic routes can be significantly accelerated through the integration of automation and high-throughput experimentation (HTE). For a molecule like this compound, these technologies can enable the rapid screening of reaction conditions and the synthesis of diverse libraries of related compounds for biological evaluation.

Automated synthesis platforms, including robotic synthesizers and flow chemistry systems, are becoming increasingly sophisticated. nih.govresearchgate.netnumberanalytics.com These platforms can perform reactions, work-ups, and purifications with minimal human intervention, allowing for the rapid generation of large compound libraries. nih.govresearchgate.netacs.orgnih.govnih.gov For instance, a 160-membered library of methyl 3,5-diaryl-isoxazoline-5-carboxylates was successfully synthesized in a high-throughput fashion using a one-pot, multi-component reaction strategy. acs.orgnih.gov This highlights the potential for creating diverse sets of derivatives of this compound for structure-activity relationship (SAR) studies.

Flow chemistry, in particular, offers several advantages for the synthesis of heterocyclic compounds, including improved reaction control, enhanced safety, and scalability. numberanalytics.com The continuous nature of flow processes allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. acs.org The integration of in-line separation and recovery systems can further enhance the sustainability of flow synthesis. acs.org

| Technology | Application in this compound Research | Key Benefits |

| Robotic Synthesis | Rapid screening of synthetic conditions, library generation. nih.govresearchgate.net | Increased efficiency, reduced manual labor. |

| High-Throughput Experimentation | Discovery of novel catalysts and reaction conditions. acs.orgnih.gov | Accelerated discovery, large-scale data generation. |

| Flow Chemistry | Optimized and scalable synthesis. acs.orgnumberanalytics.com | Improved control, enhanced safety, higher yields. |

Advanced Analytical Techniques for In Situ Reaction Monitoring

A deeper understanding of reaction mechanisms and kinetics is crucial for optimizing synthetic processes. Advanced analytical techniques that allow for in situ reaction monitoring are invaluable in this regard. For the synthesis of this compound, these techniques can provide real-time data on the formation of intermediates and byproducts, enabling rapid process optimization.

Process Analytical Technology (PAT) is a framework for designing, analyzing, and controlling manufacturing processes through timely measurements of critical quality and performance attributes. numberanalytics.com Spectroscopic techniques such as infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, as well as chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are key components of PAT. numberanalytics.com In situ NMR analysis has been successfully used to compare different synthetic methods for aminopyrazoles from isoxazoles, providing detailed kinetic and mechanistic insights. organic-chemistry.org This approach could be applied to study the formation of this compound, identifying rate-limiting steps and optimizing reaction conditions for improved yield and purity. organic-chemistry.org

The ability to monitor reactions in real-time not only accelerates process development but also ensures consistent product quality. numberanalytics.com

| Analytical Technique | Application in Isoxazole Synthesis | Information Gained |

| In Situ NMR Spectroscopy | Mechanistic studies, kinetic analysis. organic-chemistry.org | Identification of intermediates, reaction rates. |

| Infrared (IR) Spectroscopy | Monitoring reactant consumption and product formation. numberanalytics.com | Real-time reaction progress. |

| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of reaction components. numberanalytics.com | Purity assessment, byproduct analysis. |

Application of Machine Learning and Artificial Intelligence in Chemical Design and Prediction

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing the field of chemical research, from the prediction of molecular properties to the design of novel synthetic routes. For this compound and its derivatives, these computational tools offer the potential to accelerate discovery and design cycles significantly.

ML models can be trained on large datasets of chemical reactions to predict outcomes, such as reaction yields, with high accuracy. frontiersin.orguc.ptbohrium.com For instance, a machine learning model was developed to predict the yields of cross-coupling reactions, even identifying issues with substrates containing isoxazole moieties. frontiersin.orgbohrium.comnih.gov Such predictive models can guide experimental work by prioritizing reactions that are most likely to be successful, saving time and resources.

In the realm of drug discovery, AI and ML algorithms are used to predict the biological activities and pharmacokinetic properties of molecules. nih.govdrugtargetreview.comtandfonline.comacs.org Quantitative Structure-Activity Relationship (QSAR) models, often built using machine learning techniques, can identify the structural features of isoxazole derivatives that are crucial for their biological activity. drugtargetreview.commdpi.comtandfonline.com These models can then be used to design new derivatives of this compound with enhanced potency and selectivity. tandfonline.comnih.gov Molecular dynamics simulations can further investigate the interactions between designed ligands and their biological targets, providing insights into their binding modes and stability. nih.govmdpi.com

Furthermore, AI is being developed to assist in retrosynthesis, the process of planning a synthetic route backwards from the target molecule. tandfonline.com These tools can propose novel and efficient synthetic pathways to this compound and its analogues.

| AI/ML Application | Potential Impact on this compound Research |

| Reaction Outcome Prediction | More efficient optimization of synthetic routes. frontiersin.orguc.ptbohrium.com |

| QSAR Modeling | Design of derivatives with improved biological activity. drugtargetreview.commdpi.comtandfonline.com |

| ADMET Prediction | Early assessment of drug-like properties. nih.gov |

| Retrosynthesis Planning | Discovery of novel and efficient synthetic pathways. tandfonline.com |

Q & A

Basic: What are the common synthetic routes for (5-Isopropylisoxazol-4-yl)methanol?

The synthesis typically involves cyclization reactions of β-keto esters or amides with hydroxylamine derivatives under acidic or basic conditions. For example, condensation of acetylacetone derivatives with hydroxylamine hydrochloride in methanol at controlled pH (8–10) yields isoxazole intermediates, followed by regioselective functionalization to introduce the isopropyl and hydroxymethyl groups . Optimization of reaction conditions (e.g., solvent polarity, temperature) is critical to achieving >70% yield and minimizing byproducts like unsubstituted isoxazoles .

Basic: How is the structural integrity of this compound verified?

Structural characterization employs:

- NMR spectroscopy : H and C NMR confirm substitution patterns (e.g., isopropyl CH signals at δ 1.2–1.4 ppm, hydroxymethyl -CHOH at δ 3.8–4.2 ppm) .

- High-resolution mass spectrometry (HRMS) : Validates molecular formula (CHNO) with mass accuracy <2 ppm .

- X-ray crystallography : Resolves spatial arrangement of the oxazole ring and substituents in single crystals .

Basic: What in vitro assays are used to screen its biological activity?

Standard assays include:

- Antimicrobial testing : MIC (Minimum Inhibitory Concentration) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via broth microdilution .

- Enzyme inhibition : Fluorescence-based assays for kinases or hydrolases (e.g., acetylcholinesterase) to quantify IC values .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess selective toxicity .

Advanced: How to optimize reaction conditions for regioselective isoxazole ring formation?

Regioselectivity depends on:

- Electrophilic directing groups : Electron-withdrawing substituents (e.g., nitro, chloro) favor 4-position functionalization .

- Catalytic systems : Use of Lewis acids (e.g., ZnCl) to stabilize intermediates and reduce side reactions .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance cyclization rates compared to protic solvents .

Advanced: How to resolve contradictions in reported bioactivity data?

Discrepancies in IC or MIC values may arise from:

- Assay variability : Normalize data using internal controls (e.g., reference drugs like ciprofloxacin for antimicrobial assays) .

- Compound purity : Confirm purity (>95%) via HPLC with UV/ELSD detection to exclude inactive impurities .

- Target specificity : Perform competitive binding assays (e.g., SPR) to distinguish direct target engagement from off-target effects .

Advanced: What computational methods predict its interaction with biological targets?

- Molecular docking (Glide) : Rigorous docking protocols (e.g., OPLS-AA force field) simulate ligand-receptor binding. Glide outperforms GOLD and FlexX in pose accuracy (<1 Å RMSD in 50% of cases) .

- MD simulations : Analyze stability of ligand-protein complexes (e.g., 100 ns trajectories in Desmond) to validate docking predictions .

- Free energy calculations : MM/GBSA or MM/PBSA quantify binding affinities, correlating with experimental ΔG values .

Advanced: How to address low solubility in pharmacological assays?

- Co-solvent systems : Use DMSO:PBS (≤1% v/v) or cyclodextrin inclusion complexes to enhance aqueous solubility .

- Prodrug design : Esterify the hydroxymethyl group (e.g., acetate prodrugs) to improve bioavailability .

- Nanoformulations : Encapsulate in liposomes or PLGA nanoparticles for sustained release .

Advanced: What strategies improve regioselectivity in derivative synthesis?

- Protecting groups : Temporarily block the hydroxymethyl group with TBSCl to direct electrophilic substitution to the 5-position .

- Microwave-assisted synthesis : Accelerate reaction kinetics, favoring thermodynamically stable regioisomers .

- Cross-coupling catalysis : Use Pd-catalyzed Suzuki-Miyaura reactions to install aryl groups at specific positions .

Advanced: How to validate its mechanism of action in cellular pathways?

- Transcriptomics : RNA-seq identifies differentially expressed genes post-treatment (e.g., apoptosis-related genes like BAX/BCL-2) .

- Phosphoproteomics : LC-MS/MS quantifies kinase activation/inhibition (e.g., MAPK pathway targets) .

- CRISPR-Cas9 screening : Knockout candidate target genes to confirm functional relevance .

Advanced: What QSAR models predict its bioactivity?

3D-QSAR (Comparative Molecular Field Analysis) using:

- Training sets : 30+ analogs with measured IC values against a target (e.g., COX-2) .

- Descriptors : Hydrophobic (LogP), electronic (HOMO/LUMO), and steric (molar refractivity) parameters .

- Validation : Leave-one-out cross-validation (q > 0.6) and external test sets (R > 0.7) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。